molecular formula C10H19NO5 B15307359 (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

Cat. No.: B15307359
M. Wt: 233.26 g/mol
InChI Key: VJDDIZFIHZRFLU-ZETCQYMHSA-N
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Description

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is of significant interest in the field of organic chemistry due to its versatility and utility in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be purified by standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of Boc-protected amino acids, including this compound, follows similar principles but is optimized for large-scale synthesis. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.

    Medicine: Investigated for its potential use in drug development, particularly in the design of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme catalysis. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid is unique due to the presence of the methoxy group, which can undergo specific chemical transformations not possible with other Boc-protected amino acids. This makes it a valuable intermediate in the synthesis of complex molecules and peptides with unique properties .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

(2S)-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1

InChI Key

VJDDIZFIHZRFLU-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)OC

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)OC

Origin of Product

United States

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